molecular formula C11H14INOS B8483849 3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide CAS No. 41616-97-1

3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B8483849
CAS No.: 41616-97-1
M. Wt: 335.21 g/mol
InChI Key: GHWWGICFSBVQSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide is a useful research compound. Its molecular formula is C11H14INOS and its molecular weight is 335.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

41616-97-1

Molecular Formula

C11H14INOS

Molecular Weight

335.21 g/mol

IUPAC Name

3-ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NOS.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

GHWWGICFSBVQSV-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)OC)C.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A series of benzothiazole compounds including TG003 were synthesized according to the procedures reported by Gupta et al. (27). In the case of TG003, a mixture of commercially available 5-methoxy-2-methylbenzothiazole (202 mg, 1.12 mmol) and ethyl iodide (2.70 ml, 33.7 mmol) was refluxed for 24.5 h. The precipitate was filtrated, washed with ethyl acetate (20 ml) on a funnel, and dried under reduced pressure to afford 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (270 mg, 0.805 mmol, 71.9%) as a pale green solid. To a suspension of 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (502 mg, 1.49 mmol) in acetonitrile (2.0 ml), acetic anhydride (330 μl, 3.49 mmol) and triethylamine (490 μl, 3.51 mmol) were successively added at room temperature. After refluxing for 2 h, the mixture was cooled to room temperature and concentrated under reduced pressure. Water (50 ml) was added to the residue, and the mixture was extracted with ethyl acetate (three times with 15 ml). The combined organic extracts were washed with brine (30 ml), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (18 g, CH2Cl2/ethyl acetate, 4:1) to afford (Z)-1-(3-ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene) propan-2-one (TG003) (201 mg, 0.806 mmol, 54.1%) as a pale yellow solid.
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